REACTION_SMILES
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[CH3:1][NH:2][CH3:3].[Cl:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](=[O:10])[Cl:11].[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1>>[CH3:1][N:2]([CH3:3])[C:9]([CH2:8][CH2:7][CH2:6][CH2:5][Cl:4])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)CCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |